molecular formula C12H19N6O12P3 B166218 6edDTP CAS No. 130699-78-4

6edDTP

Cat. No.: B166218
CAS No.: 130699-78-4
M. Wt: 532.23 g/mol
InChI Key: KZPYIXYWYDDYGF-XLPZGREQSA-N
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Description

6edDTP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6edDTP typically involves multiple steps, including the protection of functional groups, formation of the nucleoside structure, and subsequent deprotection. Common reagents used in these reactions include phosphoramidites, protecting groups like dimethoxytrityl (DMT), and various catalysts.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. These processes are optimized for high yield and purity, employing stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6edDTP can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

6edDTP has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 6edDTP involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)adenine: Another nucleoside analog with similar structural features.

    9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)guanine: A nucleoside analog used in antiviral research.

    9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)cytosine: Studied for its potential therapeutic applications.

Uniqueness

6edDTP is unique due to its specific structural modifications, which may confer distinct biological activities and interactions compared to other nucleoside analogs. These unique features can make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

[[(2R,3S,5R)-5-[2-amino-6-(aziridin-1-yl)purin-9-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N6O12P3/c13-12-15-10(17-1-2-17)9-11(16-12)18(5-14-9)8-3-6(19)7(28-8)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h5-8,19H,1-4H2,(H,23,24)(H,25,26)(H2,13,15,16)(H2,20,21,22)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYIXYWYDDYGF-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=NC(=NC3=C2N=CN3C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN1C2=NC(=NC3=C2N=CN3[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156686
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130699-78-4
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130699784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-5-O-triphospho-beta-ribofuranosyl)-N(6),N(6)-ethano-2,6-diaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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